molecular formula C23H19ClFN3O3S B2814192 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethylphenyl)acetamide CAS No. 1031555-24-4

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethylphenyl)acetamide

Cat. No.: B2814192
CAS No.: 1031555-24-4
M. Wt: 471.93
InChI Key: YYKIMBLWYLEGFL-UHFFFAOYSA-N
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Description

This compound is a benzothiadiazine derivative featuring a 1,1-dioxidized benzothiadiazin-2-yl core substituted with a 6-chloro group and a 2-fluorophenyl moiety. The acetamide side chain is further modified with a 2-ethylphenyl group. Benzothiadiazine derivatives are structurally related to benzothiazoles, which are known for diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN3O3S/c1-2-15-7-3-6-10-20(15)26-22(29)14-28-27-23(17-8-4-5-9-19(17)25)18-13-16(24)11-12-21(18)32(28,30)31/h3-13H,2,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKIMBLWYLEGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-ethylphenyl)acetamide is a member of the benzothiadiazine family, which is noted for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C23H19ClFN3O3SC_{23}H_{19}ClFN_3O_3S, with a molecular weight of approximately 471.9 g/mol. The structure features a thiadiazine ring and various substituents that may enhance its biological activity. The presence of chlorine and fluorine atoms is particularly noteworthy as these halogens can significantly influence the reactivity and interaction of the compound with biological targets.

PropertyValue
Molecular FormulaC23H19ClFN3O3S
Molecular Weight471.9 g/mol
CAS Number1031555-24-4

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit significant antimicrobial properties. A study focusing on structurally similar compounds revealed that the presence of halogen atoms (like chlorine) enhances antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structure suggests potential efficacy against various bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Anticancer Properties

Thiadiazine derivatives have also been explored for their anticancer activities. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. For instance, compounds with similar structural features have demonstrated cytotoxicity against various cancer cell lines, indicating that this compound could be a candidate for further anticancer drug development.

The biological activity of This compound is likely mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for bacterial survival or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiadiazine derivatives:

  • Antimicrobial Evaluation : A comparative study showed that compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) as low as 5 μM against E. coli, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that certain thiadiazine derivatives led to significant reductions in cell viability at concentrations ranging from 10 to 50 µM, suggesting a dose-dependent response.
  • Structure-Activity Relationship (SAR) : Analysis has shown that the introduction of halogen atoms and other functional groups can markedly enhance biological activity. For instance, the chlorinated derivatives consistently outperformed their non-halogenated counterparts in both antimicrobial and anticancer assays .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Benzothiadiazine vs. Benzothiazole Derivatives

  • Target Compound : The 1,1-dioxidized benzothiadiazine core (C₆H₄ClF-N₂O₂S) offers a sulfone group, enhancing polarity and hydrogen-bond acceptor capacity compared to benzothiazoles.
  • Benzothiazole Analogs : For example, N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide () lacks the sulfone group but retains a chloro-substituted benzothiazole core. Benzothiazoles are associated with anticancer and antimicrobial activities due to their planar aromatic systems and halogen substituents .

Key Implications :

  • The sulfone in benzothiadiazines may improve aqueous solubility compared to benzothiazoles, but reduced aromaticity could weaken π-π stacking interactions with biological targets.
Substituent Variations in Acetamide Side Chains
Compound Name Acetamide Substituent Key Structural Features Potential Impact on Properties
Target Compound N-(2-ethylphenyl) Ethyl group increases lipophilicity Enhanced membrane permeability
N-(2,4-dimethylphenyl) analog () N-(2,4-dimethylphenyl) Methyl groups reduce steric hindrance Higher metabolic stability
N-(4-pyridin-3-yl-thiazol-2-yl) analog () Heterocyclic thiazole-pyridine Polar pyridine enhances solubility Improved target affinity in hydrophilic environments

Analysis :

  • The 2-ethylphenyl group in the target compound introduces greater hydrophobicity than the 2,4-dimethylphenyl analog (), which may favor blood-brain barrier penetration but reduce solubility .
  • The thiazole-pyridine substituent in ’s compound provides a polar, aromatic system that could enhance binding to enzymes or receptors with polar active sites .
Halogen and Aryl Substituents
  • Comparison with N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () : The naphthyl group in this analog increases aromatic surface area, favoring hydrophobic interactions but reducing solubility.

Pharmacological Inference :

  • Chlorine and fluorine substituents are common in antimicrobial and antitumor agents due to their ability to modulate electronic properties and resist metabolic degradation .

Research Findings and Structural Insights

Crystal Packing and Solubility

While crystallographic data for the target compound are unavailable, related benzothiadiazine and benzothiazole derivatives () exhibit hydrogen-bonding networks involving sulfone or amide groups, which stabilize crystal lattices but may reduce solubility in nonpolar solvents .

Q & A

Basic: What are the critical steps in synthesizing this benzothiadiazine derivative, and how are reaction conditions optimized?

The synthesis involves:

  • Core Formation : Constructing the benzothiadiazine ring via condensation of precursors (e.g., chlorinated aniline derivatives with sulfonylating agents) under controlled pH and temperature (80–120°C) .
  • Fluorophenyl Incorporation : A coupling reaction (e.g., Suzuki-Miyaura) to introduce the 2-fluorophenyl group, requiring palladium catalysts and inert atmospheres .
  • Acetamide Functionalization : Reacting the intermediate with 2-ethylphenylamine in polar aprotic solvents (DMF or DCM) at 50–70°C .
    Optimization : Adjusting solvent polarity (e.g., switching from THF to DMF for better solubility) and catalyst loading (0.5–2 mol% Pd) improves yields (from ~60% to >85%). Reaction progress is monitored via TLC and HPLC .

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl integration at δ 7.2–7.8 ppm, acetamide protons at δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 507.08) .
  • X-ray Crystallography : SHELXL refinement resolves stereochemical ambiguities (e.g., dihedral angles between benzothiadiazine and fluorophenyl groups) .

Advanced: How can structural discrepancies between computational models and experimental data be resolved?

  • Multi-Method Validation : Compare DFT-optimized geometries with X-ray crystallography data (e.g., bond lengths within 0.02 Å tolerance) .
  • Dynamic NMR : Assess rotational barriers of the acetamide group to explain conformational mismatches .
  • Electron Density Maps : Use SHELXE to identify disordered regions in crystal structures, refining with anisotropic displacement parameters .

Advanced: What strategies address low reproducibility in biological activity assays?

  • Purity Control : Enforce HPLC purity thresholds (>98%) to minimize batch variability .
  • Solvent Standardization : Use DMSO-free buffers (e.g., PBS with 0.1% Tween-20) to prevent aggregation .
  • Dose-Response Curves : Conduct IC50 assays in triplicate across multiple cell lines (e.g., HepG2, MCF-7) to validate cytotoxicity trends .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

  • Pharmacophore Mapping : Replace the 2-ethylphenyl group with bulkier substituents (e.g., 2,4-dimethylphenyl) to enhance receptor binding .
  • Fluorine Scanning : Introduce para-fluorine on the phenyl ring to improve metabolic stability (logP reduction from 3.5 to 2.8) .
  • Thiadiazine Modifications : Substitute chlorine with bromine to probe halogen bonding effects on kinase inhibition .

Advanced: What experimental approaches mitigate challenges in resolving hygroscopic intermediates?

  • Lyophilization : Freeze-dry intermediates under vacuum (0.1 mbar) to prevent hydration .
  • Inert Handling : Use gloveboxes (N2 atmosphere) for moisture-sensitive steps (e.g., Grignard reactions) .
  • Karl Fischer Titration : Monitor water content (<0.1%) during storage .

Advanced: How do computational tools aid in predicting metabolic pathways?

  • ADMET Prediction : Use SwissADME to identify vulnerable sites (e.g., acetamide hydrolysis or CYP450-mediated oxidation) .
  • Molecular Dynamics (MD) : Simulate liver microsome interactions to prioritize stable derivatives .

Advanced: What methodologies validate target engagement in enzyme inhibition studies?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD < 100 nM) for kinase targets .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates post-treatment .
  • Mutagenesis : Engineer active-site mutations (e.g., T338A) to disrupt compound binding .

Basic: How is the compound’s stability assessed under varying storage conditions?

  • Forced Degradation : Expose to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC (e.g., <5% impurity increase) .
  • Long-Term Stability : Store at -20°C in amber vials with desiccants; quarterly analysis confirms >95% purity over 12 months .

Advanced: What techniques resolve spectral overlaps in NMR for complex mixtures?

  • 2D NMR (COSY, HSQC) : Assign coupled protons (e.g., distinguish benzothiadiazine H6 from fluorophenyl protons) .
  • DOSY : Differentiate compounds in mixtures based on diffusion coefficients .
  • Isotope Labeling : Synthesize 13C-labeled analogs to track specific carbons .

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